4-Bromo-1-methyl-1H-1,2,3-benzotriazole

CAS No.: 1378259-89-2

Cat. No.: VC4893776

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1378259-89-2 |

|---|---|

| Molecular Formula | C7H6BrN3 |

| Molecular Weight | 212.05 |

| IUPAC Name | 4-bromo-1-methylbenzotriazole |

| Standard InChI | InChI=1S/C7H6BrN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3 |

| Standard InChI Key | RIFALXBGBJHMER-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C(=CC=C2)Br)N=N1 |

Introduction

Chemical Identity and Structural Features

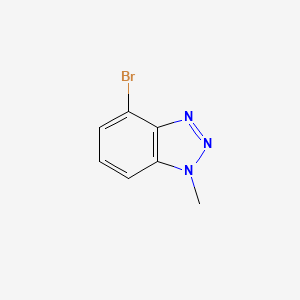

4-Bromo-1-methyl-1H-1,2,3-benzotriazole belongs to the benzotriazole family, characterized by a fused benzene and triazole ring system. The bromine atom at the 4-position and the methyl group at the 1-position contribute to its distinct reactivity and stability . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1378259-89-2 |

| Molecular Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.05 g/mol |

| IUPAC Name | 4-Bromo-1-methyl-1H-1,2,3-benzotriazole |

| Purity | ≥95% (HPLC) |

| Storage Conditions | Room temperature, inert atmosphere |

The compound’s structure has been confirmed via spectroscopic methods, including ¹H-NMR and IR spectroscopy, which identify characteristic peaks such as C-Br stretches near 533 cm⁻¹.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-bromo-1-methyl-1H-1,2,3-benzotriazole typically involves bromination of 1-methyl-1H-benzotriazole using N-bromosuccinimide (NBS) under controlled conditions . Key steps include:

-

Bromination: NBS in dichloromethane at 0–25°C selectively introduces bromine at the 4-position.

-

Purification: Column chromatography or recrystallization in ethyl acetate/hexane mixtures yields >95% purity .

Industrial Scalability

Industrial production employs continuous flow reactors to enhance efficiency and safety. Automated systems optimize parameters such as temperature and reaction time, achieving consistent batch quality .

Physicochemical Properties

Thermal and Spectral Characteristics

-

Solubility: Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) and slightly soluble in chloroform .

-

Spectroscopic Data:

Stability and Reactivity

The compound is stable under inert conditions but sensitive to prolonged exposure to light and moisture. Its bromine substituent enables participation in cross-coupling reactions, facilitating derivatization .

Biological Activities and Applications

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Preliminary assays reveal inhibitory effects against HER2-positive breast cancer cells (IC₅₀: 6.6–9.7 μM), attributed to interactions with tyrosine kinase pathways .

Material Science Applications

The compound serves as a corrosion inhibitor in coatings and stabilizes polymers against UV degradation .

Recent Research and Innovations

Structural Modifications

Recent studies focus on Pd-catalyzed cross-couplings to synthesize derivatives with enhanced bioactivity. For example, Suzuki-Miyaura reactions yield aryl-substituted analogs with improved anticancer profiles .

Drug Delivery Systems

Nanoparticle formulations incorporating 4-bromo-1-methyl-1H-1,2,3-benzotriazole show promise in targeted therapy, reducing off-target effects in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume